2,2,3,3-Tetramethylcyclopropanecarboxylic acid
Overview
Description
2,2,3,3-Tetramethylcyclopropanecarboxylic acid is a monocarboxylic acid consisting of a cyclopropanecarboxylic acid with four methyl substituents. It is an inactive cyclopropyl analog of valproic acid, a major antiepileptic drug . This compound is used as a starting material for the synthesis of central nervous system-active compounds .
Mechanism of Action
Target of Action
2,2,3,3-Tetramethylcyclopropanecarboxylic acid is an inactive cyclopropyl analog of valproic acid , a major antiepileptic drug . The primary target of this compound is histone deacetylases , which are crucial enzymes involved in the regulation of gene expression.
Mode of Action
The compound interacts with its target, histone deacetylases, by inhibiting their activity . This inhibition results in changes to the acetylation status of histones, thereby affecting gene expression.
Result of Action
The inhibition of histone deacetylases by this compound can lead to cytotoxicities in tumor cells . This suggests that the compound may have potential applications in cancer therapy.
Biochemical Analysis
Biochemical Properties
It has been found to inhibit histone deacetylases and exhibit cytotoxicities in tumor cells
Cellular Effects
Its ability to inhibit histone deacetylases suggests that it may influence gene expression and cellular metabolism .
Molecular Mechanism
Its ability to inhibit histone deacetylases suggests that it may bind to these enzymes and prevent them from removing acetyl groups from histones, thereby influencing gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation method involves adding 2,2,3,3-tetramethylcyclopropanecarboxylate ethyl ester, a catalyst, sodium hydroxide, ethanol, and water into a reaction kettle. The mixture is stirred, heated to reflux for 8-10 hours, and then ethanol is steamed out. The solution is diluted with water and acidified to form white crystals, which are then filtered to obtain the finished product .
Industrial Production Methods
Industrial production methods for 2,2,3,3-tetramethylcyclopropanecarboxylic acid are not extensively documented in the available literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to the reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetramethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the carboxylic acid group to other functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2,2,3,3-Tetramethylcyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Industry: It serves as a starting material for the synthesis of various industrial chemicals and pharmaceuticals.
Comparison with Similar Compounds
2,2,3,3-Tetramethylcyclopropanecarboxylic acid is unique due to its cyclopropyl structure and four methyl substituents. Similar compounds include:
Valproic acid: A major antiepileptic drug with a different structure but similar biological activity.
2-Methylcyclopropanecarboxylic acid: A related compound with fewer methyl groups.
Cyclopropanecarboxylic acid: The parent compound without any methyl substituents.
These similar compounds differ in their chemical structure and, consequently, their biological activities and applications.
Properties
IUPAC Name |
2,2,3,3-tetramethylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHVXKNMCGSLAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166082 | |
Record name | 2,2,3,3-Tetramethylcyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15641-58-4 | |
Record name | 2,2,3,3-Tetramethylcyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15641-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,3,3-Tetramethylcyclopropanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015641584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,3,3-Tetramethylcyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tetramethylcyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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